molecular formula C10H14 B13732896 Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- CAS No. 14995-50-7

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-

Cat. No.: B13732896
CAS No.: 14995-50-7
M. Wt: 134.22 g/mol
InChI Key: LUOGQGXSVQQCOL-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-, also known as 7-isopropylidenenorbornene, is a cyclic olefin with the molecular formula C10H14. This compound is characterized by its bicyclic structure, which includes a norbornene framework with an isopropylidene substituent at the 7-position. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isopropylidene cyclopentadiene. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers with unique properties.

    Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.

Mechanism of Action

The mechanism of action of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(2.2.1)hept-2-ene: Lacks the isopropylidene substituent, making it less reactive in certain chemical reactions.

    Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group, leading to different reactivity and applications.

    2-Benzoyl-5-norbornene: Contains a benzoyl group, which significantly alters its chemical properties and applications.

Uniqueness

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to its analogs.

Properties

CAS No.

14995-50-7

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

7-propan-2-ylidenebicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H14/c1-7(2)10-8-3-4-9(10)6-5-8/h3-4,8-9H,5-6H2,1-2H3

InChI Key

LUOGQGXSVQQCOL-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCC1C=C2)C

Origin of Product

United States

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